1-methyl-N-[(4-phenyloxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-methyl-N-[(4-phenyloxan-4-yl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-20-11-14(18-19-20)15(21)17-12-16(7-9-22-10-8-16)13-5-3-2-4-6-13/h2-6,11H,7-10,12H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLXQSARCMGPJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2(CCOCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[(4-phenyloxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the 1,2,3-triazole ring: This can be achieved through a click chemistry approach, where an azide and an alkyne undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Introduction of the oxane moiety: The oxane ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the oxane moiety.
Formation of the carboxamide group: This can be achieved through an amide coupling reaction, where a carboxylic acid derivative reacts with an amine in the presence of a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[(4-phenyloxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.
Scientific Research Applications
1-methyl-N-[(4-phenyloxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biology: It is used in biological studies to understand its interactions with various enzymes and receptors.
Drug Discovery: The compound serves as a lead molecule for the development of new therapeutic agents.
Industry: It is used in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-methyl-N-[(4-phenyloxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. This binding can modulate the activity of the target, leading to various biological effects. For example, the compound may inhibit the activity of an enzyme, leading to a decrease in the production of a specific metabolite.
Comparison with Similar Compounds
Key Structural Variations
The 1H-1,2,3-triazole-4-carboxamide scaffold is shared among several analogs, but substituent diversity drives functional differences:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The phenyloxane group in the target compound increases molecular weight (~371 g/mol) and lipophilicity compared to Rufinamide (238.2 g/mol). This may enhance tissue distribution but limit solubility .
- Metabolic Stability : Methyl groups (e.g., target compound’s 1-methyl) generally reduce oxidative metabolism, whereas halogenated analogs (e.g., Rufinamide) resist CYP450 degradation .
- Crystal Packing : Analogs like I and II exhibit intermolecular hydrogen bonding (N–H···O/N) and π-π stacking, critical for crystallinity and formulation stability .
Research Methodologies and Structural Analysis
- X-ray Crystallography : SHELXL and WinGX were employed to resolve structures of analogs (e.g., ZIPSEY, LELHOB), confirming triazole planarity and substituent orientation .
- QSAR Studies : Cheng et al. used triazole-carboxamide libraries to correlate substituent bulk (e.g., phenyloxane) with antiviral activity .
- Docking Studies : Compound 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide showed c-Met kinase inhibition via triazole–backbone hydrogen bonds .
Biological Activity
1-Methyl-N-[(4-phenyloxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of triazole derivatives. These compounds have garnered attention due to their diverse biological activities, particularly in the fields of oncology and antimicrobial therapy. This article delves into the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
The compound's molecular formula is , with a molecular weight of approximately 286.33 g/mol. Its structure features a triazole ring, which is known for its role in various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the triazole ring via cycloaddition reactions.
- Introduction of the phenyloxan substituent through nucleophilic substitution.
- Final carboxamide formation through amide coupling reactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds structurally related to this compound have demonstrated significant antiproliferative effects against various cancer cell lines:
These studies suggest that the compound may induce apoptosis in cancer cells by disrupting mitochondrial function and causing DNA damage without direct intercalation into DNA.
Antimicrobial Activity
Triazole compounds have also been evaluated for their antimicrobial properties . In particular:
- Some derivatives exhibit significant activity against Escherichia coli and Staphylococcus aureus, indicating potential use as antimicrobial agents.
The mechanism underlying the biological activity of this compound may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
- Apoptosis Induction : The compound may trigger apoptotic pathways leading to cancer cell death.
Case Studies
Several studies have investigated the biological activity of triazole derivatives:
- Study on Antiproliferative Activity : A study demonstrated that a closely related triazole derivative exhibited significant antiproliferative effects on leukemia cell lines (K562 and CCRF-CEM) with IC50 values comparable to standard chemotherapeutics like doxorubicin .
- Mechanistic Insights : Another study reported that certain triazole derivatives induced morphological changes consistent with apoptosis in Jurkat T-cells, including membrane blebbing and chromatin condensation .
Q & A
Q. Key Optimization Strategies :
- Catalyst Loading : 5–10 mol% CuI for CuAAC to minimize side products.
- Solvent Choice : Use DMF or DMSO for polar intermediates; switch to THF for non-polar steps.
- Yield Improvement : Pre-activate intermediates with molecular sieves to remove moisture .
Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?
Methodological Answer:
- NMR Spectroscopy :
- 1H/13C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals from the triazole ring (δ 7.8–8.2 ppm for H-5) and oxane moiety (δ 3.5–4.0 ppm for methylene protons) .
- X-Ray Diffraction : Use SHELXL for refinement. Key parameters:
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 369.18) .
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to predict binding poses in kinase domains. Key steps:
- Prepare the receptor (e.g., EGFR PDB: 1M17) by removing water and adding hydrogens.
- Define the binding site using cocrystallized ligand coordinates.
- Score poses with MM-GBSA to account for solvation .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the triazole-oxane interaction with ATP-binding pockets. Analyze RMSD (<2.0 Å acceptable) and hydrogen bond occupancy (>70% for critical residues) .
Case Study : Docking predicted strong hydrogen bonding between the triazole C=O and EGFR Met793 (distance: 1.9 Å), corroborated by mutagenesis assays .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Q. Methodological Answer :
Systematic Substituent Variation :
- Modify the phenyloxane group (e.g., replace phenyl with pyridyl) to assess steric effects.
- Introduce electron-withdrawing groups (e.g., -NO2) to the triazole ring to probe electronic impacts .
Biological Testing :
- Screen analogs against a panel of 10 kinases (e.g., EGFR, HER2) using fluorescence polarization assays.
Data Correlation :
- Use QSAR models (e.g., CoMFA) to correlate logP values with IC50. A 2024 study found a strong correlation (R² = 0.89) for analogs with logP < 3.5 .
Q. SAR Table :
| Analog Modification | EGFR IC50 (μM) | Solubility (mg/mL) |
|---|---|---|
| Parent Compound | 2.1 | 0.15 |
| 4-Pyridyloxane Derivative | 4.7 | 0.08 |
| Triazole-NO2 Derivative | 0.9 | 0.03 |
Methodological: What are best practices for resolving crystallographic disorder in the phenyloxane group?
Q. Methodological Answer :
Data Collection :
- Collect data at 100 K to minimize thermal motion. Use synchrotron radiation (λ = 0.7 Å) for high-resolution (<1.0 Å) data .
Refinement in SHELXL :
- Apply PART instructions to model disordered atoms. For example, split the phenyl ring into two orientations (occupancy 60:40).
- Use ISOR and DELU restraints to maintain reasonable geometry .
Validation :
- Check the R1 value (<0.05) and residual density (<0.3 eÅ⁻³).
Example : A 2023 study resolved phenyl disorder by refining two conformers with SHELXL, improving R1 from 0.12 to 0.04 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
